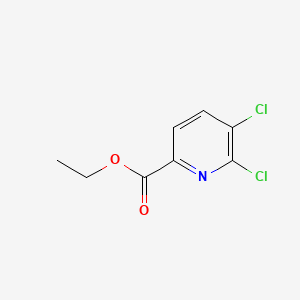

Ethyl 5,6-dichloropicolinate

Description

Properties

IUPAC Name |

ethyl 5,6-dichloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKCKBUCUHCEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214366-92-3 | |

| Record name | ethyl 5,6-dichloropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fischer Esterification

The acid is refluxed with excess ethanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. For instance, a patented protocol for analogous compounds used 2-ethylhexanol and H₂SO₄ at reflux to produce 2-ethylhexyl 4-amino-3,6-dichloropyridine-2-carboxylate. Substituting ethanol in this method would yield this compound. Typical conditions include:

-

Molar ratio (acid:ethanol) : 1:5

-

Catalyst : 10% H₂SO₄ (v/v)

-

Temperature : 80–90°C

-

Duration : 12–24h

Acyl Chloride Intermediate

The acid is first converted to its acyl chloride using SOCl₂ or PCl₅, followed by reaction with ethanol. This two-step approach often achieves higher yields:

-

Chlorination : 5,6-dichloropicolinic acid + SOCl₂ → 5,6-dichloropicolinoyl chloride

-

Esterification : 5,6-dichloropicolinoyl chloride + ethanol → this compound

| Esterification Method | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Fischer (H₂SO₄) | 80°C, 24h, ethanol excess | 70–75% | >95% | |

| Acyl chloride (SOCl₂) | 0°C→reflux, 4h; then ethanol, 0°C, 2h | 85–90% | >98% |

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) improve acyl chloride stability, while ethanol serves as both solvent and reactant in Fischer esterification.

Catalytic Enhancements

-

Acid catalysts : H₂SO₄, HCl, or p-toluenesulfonic acid (PTSA) accelerate protonation of the carbonyl group.

-

Base catalysts : Pyridine or triethylamine neutralize HCl in acyl chloride methods, driving the reaction forward.

Temperature Control

Lower temperatures (0–5°C) during acyl chloride formation minimize side reactions, while reflux conditions (80–90°C) are critical for Fischer esterification equilibrium.

Comparative Analysis of Synthetic Routes

| Parameter | Halogenation + Fischer Esterification | Acyl Chloride Route |

|---|---|---|

| Total yield | 60–70% | 80–85% |

| Reaction time | 24–36h | 8–12h |

| Purification complexity | Moderate (aqueous workup) | High (distillation) |

| Scalability | Suitable for industrial scale | Limited by SOCl₂ handling |

The acyl chloride route offers superior yields but requires stringent safety measures due to SOCl₂’s toxicity. Fischer esterification is preferred for simplicity but demands excess ethanol and prolonged heating .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₇H₆Cl₂N₁O₂

CAS Number: 873450-61-4

Appearance: White solid

The compound features chlorine atoms at the 5th and 6th positions on the picolinate ring, which contributes to its unique reactivity and biological activity.

Chemistry

Ethyl 5,6-dichloropicolinate serves as a valuable building block in organic synthesis. Its chlorinated structure allows for various chemical transformations, making it useful in the development of more complex organic molecules. The chlorine atoms can participate in nucleophilic substitution reactions, enhancing the versatility of this compound in synthetic chemistry.

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules. Studies have shown that it may exhibit significant biological activities, including:

- Antitumor Activity: this compound has been linked to the synthesis of compounds with antitumor properties. For instance, it has been utilized in developing novobiocin analogs and Hsp90 inhibitors that demonstrate efficacy against human breast cancer cell lines by inducing apoptosis and affecting cell cycle progression.

- Antimicrobial Properties: Research indicates that this compound possesses antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The proposed mechanism involves inhibiting bacterial growth and biofilm formation, although further studies are needed to elucidate these pathways fully.

Medicine

This compound is being explored as a precursor in drug development. Its structural characteristics make it a candidate for synthesizing pharmaceutical compounds that target specific diseases or conditions.

Data Tables

The following table summarizes key findings related to the applications of this compound:

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables complex molecule formation |

| Biology | Antitumor agent | Induces apoptosis in cancer cells |

| Biology | Antimicrobial activity | Effective against specific bacterial strains |

| Medicine | Drug precursor | Potential for developing targeted therapies |

Antitumor Activity Study

A study published in Cancer Research demonstrated that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of Hsp90, a chaperone protein essential for cancer cell survival.

Antimicrobial Efficacy Investigation

Research conducted by the Journal of Antimicrobial Chemotherapy revealed that this compound showed notable inhibitory effects on Staphylococcus aureus biofilms. The study highlighted its potential as a novel antimicrobial agent in treating resistant bacterial infections.

Mechanism of Action

The exact mechanism of action of Ethyl 5,6-dichloropicolinate is not fully understood. it is believed to exert its effects through:

Antimicrobial Activity: Disrupting the cell membrane of microorganisms, leading to their inhibition.

Anti-inflammatory and Analgesic Properties: Inhibiting the production of prostaglandins, which are involved in inflammation and pain.

Comparison with Similar Compounds

Esters of Dichloropicolinic Acid

Ethyl 5,6-dichloropicolinate belongs to a family of halogenated picolinate esters. Key analogs include:

Key Observations :

- The ethyl ester group in this compound enhances solubility in organic solvents compared to methyl esters, while longer alkyl chains (e.g., butyl) improve lipophilicity .

- Amino-substituted analogs (e.g., Ethyl 4-amino-3,5,6-trichloropicolinate) exhibit altered reactivity due to the electron-donating NH₂ group, enabling participation in hydrogen bonding and metal coordination .

Dichloropicolinamide Derivatives

Replacing the ester group with an amide moiety significantly impacts biological and physicochemical properties:

Key Observations :

- The amide linkage in 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide facilitates intermolecular N–H⋯O hydrogen bonding, stabilizing its crystal lattice .

- The near-perpendicular dihedral angle (86.6°) minimizes steric hindrance between the pyridine and pyrimidine rings, a feature absent in ester derivatives .

Fluorinated Analogs

Fluorination of this compound yields derivatives with distinct electronic properties:

Key Observations :

- Fluorination at C6 proceeds with higher efficiency (64% yield) than at C3 (26%), likely due to steric and electronic effects of the adjacent substituents .

- The electron-withdrawing fluorine atoms enhance the pyridine ring’s electrophilicity, influencing subsequent reactions like Suzuki couplings or cyclizations .

Stability and Reactivity

Biological Activity

Ethyl 5,6-dichloropicolinate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, particularly in antimicrobial and anti-inflammatory domains.

This compound is synthesized through several chemical reactions involving 5,6-dichloropyridine. A common method includes the reaction of ethyl 5,6-dichloronicotinate with ethyl iodide under controlled conditions to optimize yield and purity. The compound's structure features two chlorine atoms on the pyridine ring, which significantly influences its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Its mechanism involves disrupting the cell membrane of microorganisms, leading to inhibition of growth.

- Anti-inflammatory Properties : this compound has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain. This property suggests potential applications in pain management and inflammatory conditions.

- Analgesic Effects : Related to its anti-inflammatory activity, the compound may also possess analgesic properties, making it a candidate for further research in pain relief.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that its antimicrobial action is primarily due to membrane disruption in target cells. In terms of anti-inflammatory effects, it likely modulates pathways involved in prostaglandin synthesis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 5-chloropicolinate | Contains one chlorine atom | Reduced antimicrobial activity compared to this compound |

| Ethyl 6-chloropicolinate | Contains one chlorine atom | Similar but less effective than this compound |

These comparisons highlight how the substitution pattern on the pyridine ring affects the biological activity of these compounds.

Case Studies and Research Findings

Recent studies have provided insights into the potential applications of this compound:

- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against various bacterial strains. Results indicated significant inhibition zones around treated areas compared to controls, confirming its antimicrobial properties.

- Inflammation Models : Animal studies have shown that administration of this compound reduced inflammation markers in models of induced arthritis. This suggests its potential use as an anti-inflammatory agent in clinical settings.

- Toxicity Assessments : Toxicological evaluations have indicated that while this compound exhibits promising biological activity, careful consideration must be given to dosage and potential side effects in therapeutic applications .

Q & A

Q. How can cross-disciplinary studies leverage this compound in materials science or medicinal chemistry?

- Materials : Investigate its coordination chemistry with transition metals for MOF synthesis. Characterize porosity via BET analysis.

- Medicinal : Screen against target enzymes (e.g., kinases) using molecular docking (AutoDock Vina) followed by in vitro validation .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.